3-Bromo-7-chlorodibenzo[b,d]thiophene
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Overview
Description
3-Bromo-7-chlorodibenzo[b,d]thiophene is a chemical compound with the molecular formula C12H6BrClS and a molecular weight of 297.6 g/mol It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chlorodibenzo[b,d]thiophene typically involves the bromination and chlorination of dibenzothiophene. One common method involves the use of bromine and chlorine in the presence of a catalyst to achieve selective halogenation at the desired positions on the dibenzothiophene ring . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods allow for efficient and consistent production of the compound, meeting the demands of various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chlorodibenzo[b,d]thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted dibenzothiophenes with different functional groups.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated dibenzothiophenes.
Scientific Research Applications
3-Bromo-7-chlorodibenzo[b,d]thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of luminescent materials and organic electroluminescent devices.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chlorodibenzo[b,d]thiophene involves its interaction with molecular targets through its halogen atoms and sulfur-containing ring. These interactions can influence various biochemical pathways, depending on the specific application. For example, in materials science, the compound’s electronic properties are exploited to create efficient luminescent materials .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-chlorodibenzo[b,d]furan: Similar structure but contains an oxygen atom instead of sulfur.
3-Bromo-7-chlorodibenzo[b,d]thiophene-5-oxide: An oxidized form of the compound with a sulfoxide group.
Uniqueness
This compound is unique due to its specific halogenation pattern and the presence of a sulfur atom in the heterocyclic ring. This gives it distinct chemical properties and reactivity compared to its oxygen-containing analogs and other halogenated dibenzothiophenes .
Properties
Molecular Formula |
C12H6BrClS |
---|---|
Molecular Weight |
297.60 g/mol |
IUPAC Name |
3-bromo-7-chlorodibenzothiophene |
InChI |
InChI=1S/C12H6BrClS/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H |
InChI Key |
QKDCVUNQKGOLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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